molecular formula C21H23N5O3 B2612964 N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902972-03-6

N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2612964
CAS No.: 902972-03-6
M. Wt: 393.447
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14(2)13-25-20(28)16-7-3-4-8-17(16)26-18(23-24-21(25)26)9-10-19(27)22-12-15-6-5-11-29-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBXTMOJGVMCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its combination of a furan ring, triazoloquinazoline moiety, and propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety and a triazoloquinazoline structure, which are known to impart various biological activities. The structural formula can be represented as follows:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2

Key Structural Components

ComponentDescription
Furan RingA five-membered aromatic ring
TriazoloquinazolineA fused bicyclic structure
Propanamide Side ChainContributes to the compound's solubility and reactivity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The furan and triazole rings facilitate π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on specific receptors affecting signal transduction pathways.

In Vitro Studies

Recent studies have evaluated the compound's activity against several biological targets:

  • Cholinesterases : The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential use in treating neurodegenerative diseases.
    EnzymeIC50 (μM)
    AChE10.4
    BChE9.9
  • Anti-inflammatory Activity : The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in a mouse model of Alzheimer's disease. Results indicated significant improvement in cognitive function and reduction in amyloid plaque formation.
  • Antimicrobial Activity : Another study assessed the antimicrobial properties against various bacterial strains, showing effective inhibition comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the furan and triazole rings for enhancing biological activity. Modifications to these groups can lead to significant changes in potency and selectivity for target enzymes.

Key Findings

  • Substituent Effects : Electron-withdrawing groups on the furan ring enhance inhibitory activity against cholinesterases.
  • Hydrophobic Interactions : The presence of hydrophobic side chains increases binding affinity to target proteins.

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